molecular formula C8H6INO B13985638 2-(2-Iodo-phenoxy)-acetonitrile

2-(2-Iodo-phenoxy)-acetonitrile

Cat. No.: B13985638
M. Wt: 259.04 g/mol
InChI Key: RVNMHOWVDOKQGM-UHFFFAOYSA-N
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Description

2-(2-Iodo-phenoxy)-acetonitrile is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-phenoxy)-acetonitrile typically involves the reaction of 2-iodophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-phenoxy)-acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of phenoxyacetic acid derivatives.

    Reduction: Formation of 2-(2-Iodo-phenoxy)-ethylamine.

Scientific Research Applications

2-(2-Iodo-phenoxy)-acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-phenoxy)-acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in radiolabeling studies, the iodine atom can be replaced with a radioactive isotope, allowing the compound to bind to specific proteins or receptors for imaging purposes. The pathways involved typically include nucleophilic substitution and binding to target sites.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-Iodophenoxy)acetate
  • 2-[(2-Iodophenoxy)methyl]-1,3-dimethylbenzene
  • (4-Amino-2-iodo-phenoxy)-acetic acid methyl ester

Uniqueness

2-(2-Iodo-phenoxy)-acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.

Properties

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

IUPAC Name

2-(2-iodophenoxy)acetonitrile

InChI

InChI=1S/C8H6INO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2

InChI Key

RVNMHOWVDOKQGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)I

Origin of Product

United States

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